(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine
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Overview
Description
(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structural resemblance between the imidazo[4,5-b]pyridine core and purines has prompted investigations into its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . One common method includes the use of acetic anhydride to acylate 2,3-diaminopyridine, followed by cyclization to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods often utilize catalysts to enhance the efficiency of the synthesis. For example, palladium on carbon or Raney nickel can be used as reducing agents to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen with palladium on carbon.
Solvents: Dimethylformamide (DMF), ethanol, and polyphosphoric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while reduction can produce various substituted imidazopyridines .
Scientific Research Applications
(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in carbohydrate metabolism and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various pharmaceutical applications.
Imidazo[1,2-a]pyridine: Commonly found in drugs like zolimidine and ambien.
Uniqueness
(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine is unique due to its specific substitution pattern, which can influence its biological activity and therapeutic potential. Its ability to modulate multiple cellular pathways and its structural resemblance to purines make it a valuable compound for further research and development .
Properties
IUPAC Name |
(2-methyl-1H-imidazo[4,5-b]pyridin-7-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-11-7-6(4-9)2-3-10-8(7)12-5/h2-3H,4,9H2,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLVPZLPJFFGNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CC(=C2N1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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